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Compound of Interest

Compound Name: 2-Methyltryptamine

Cat. No.: B130797

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyltryptamine

Abstract

2-Methyltryptamine (2-Me-T) is a tryptamine derivative characterized by a methyl group at the
second position of its indole ring. While structurally similar to the endogenous neurotransmitter
tryptamine, this modification significantly alters its pharmacological profile, resulting in
dramatically reduced activity at serotonin receptors.[1] This guide provides a comprehensive
overview of the historical context of 2-Me-T's discovery and a detailed examination of the
evolution of its chemical synthesis. We will explore key synthetic routes, from initial laboratory-
scale methods to optimized, large-scale industrial processes. This document is intended for
researchers, chemists, and drug development professionals, offering both a historical
perspective and practical, technical insights into the synthesis of this important chemical
intermediate.

Discovery and Early Investigations

The exploration of tryptamine analogs has been a significant area of neurochemical research
for decades. The addition of a methyl group to the indole nucleus at the 2-position was
investigated by medicinal chemists, including Alexander Shulgin, to understand its effect on
bioactivity. Shulgin synthesized and tested a series of 2-methylated tryptamines, finding that
this modification generally rendered the compounds orally active but with mild or no
psychedelic effects.[1] The primary interest in 2-Me-T has since shifted from its psychoactive
potential to its utility as a key starting material in the synthesis of more complex pharmaceutical
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agents. A prominent example is its use in the production of LBH589 (Panobinostat), a potent
histone deacetylase inhibitor.[2]

Physicochemical and Pharmacological Profile

A summary of the key identifiers and physical properties of 2-Methyltryptamine is provided
below.

Property Value Reference

2-(2-methyl-1H-indol-3-
IUPAC Name ) [1]
yl)ethanamine

CAS Number 2731-06-8 [1]
Molecular Formula C11H14aN:2 [1]
Molar Mass 174.247 g-mol—1 [1]
Melting Point 90 °C (from Toluene) / 108 °C [2]

Pharmacodynamics:

2-Methyltryptamine acts as an agonist at serotonin receptors, though with significantly lower
affinity and potency compared to tryptamine.[1]

Receptor Ki (nM) ECso (nM)
5-HT1a 1,095 12,534
5-HT2a 7,774 4,598

Data compiled from Wikipedia, citing a primary study.[1]

The reduced activity at these key receptors explains the attenuated psychedelic effects
observed in animal studies, where findings on the head-twitch response (a behavioral proxy for
psychedelic effects) have been mixed.[1]

Evolution of Synthetic Methodologies
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The synthesis of 2-Methyltryptamine has evolved from multi-step laboratory procedures to
highly efficient, one-pot industrial processes. This section details the most significant routes.

Synthesis from 2-Methylindole

Early and common laboratory-scale syntheses utilize 2-methylindole as the starting material.
Two primary pathways have been described.[2][3]

Route A: Via Acylation and Reduction

This route involves the acylation of 2-methylindole with oxalyl chloride. The resulting a-oxo acid
chloride is then reacted with aqueous ammonia to form the corresponding a-oxo amide.
Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum
hydride (LAH) in tetrahydrofuran (THF) yields 2-Methyltryptamine.[2][3]

o Causality: Oxalyl chloride is a highly reactive and effective reagent for introducing a two-
carbon chain with the desired functionality at the 3-position of the indole. The amide is a
stable intermediate that can be effectively reduced to the primary amine by LAH. A major
drawback of this method is the low purity of the final product, often contaminated with a
dimeric impurity.[2][3]

Route B: Via Nitro-olefin Reduction

A more refined approach involves the condensation of 2-methylindole-3-carboxaldehyde with
nitromethane to form the corresponding [-nitro-olefin. This intermediate is then reduced,
typically with lithium aluminum hydride, to afford 2-Methyltryptamine in good yield and higher
purity compared to Route A.[3]

o Causality: The Henry reaction (condensation of an aldehyde with a nitroalkane) is a reliable
method for carbon-carbon bond formation. The nitro group is an excellent precursor to an
amine, as it is readily reduced by LAH. This pathway offers better control over side reactions,
leading to a cleaner product.
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Route B: Nitro-olefin Pathway
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Click to download full resolution via product page

Caption: Medicinal chemistry routes to 2-Methyltryptamine starting from 2-methylindole
derivatives.

Protocol: Synthesis via Nitro-olefin Reduction (Route B)

o Condensation: 2-methylindole-3-carboxaldehyde is condensed with nitromethane in the
presence of a suitable catalyst (e.g., ammonium acetate) in a solvent like acetic acid under
reflux to yield 3-(2-nitrovinyl)-2-methyl-1H-indole.

o Work-up: The reaction mixture is cooled, and the precipitated nitro-olefin is collected by
filtration and washed.

e Reduction: The dried nitro-olefin is dissolved in anhydrous THF and added dropwise to a
stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.

o Reflux: The reaction mixture is then heated to reflux for several hours to ensure complete
reduction.

e Quenching: The reaction is carefully quenched by the sequential addition of water and
agueous sodium hydroxide.
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» Extraction & Purification: The resulting solids are filtered off, and the organic filtrate is dried
and concentrated. The crude product can be purified by crystallization to afford pure 2-
Methyltryptamine.[3]

The Grandberg Synthesis: A Modified Fischer Indole
Approach

For large-scale and cost-effective production, the Grandberg synthesis is the superior method.
[2][4] This one-pot reaction is a modification of the classic Fischer indole synthesis and utilizes
readily available and inexpensive starting materials.[3][4]

The core of the synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone
in an aqueous ethanol solvent system at reflux.[2][3]

e Mechanism & Causality: The reaction begins with the formation of a hydrazone between
phenylhydrazine and 5-chloro-2-pentanone. This intermediate then undergoes an
intramolecular cyclization. A subsequent acid-catalyzed rearrangement (a[4][4]-sigmatropic
shift, characteristic of the Fischer synthesis) and elimination of ammonia leads to the
formation of the indole ring. The aminoethyl side chain is formed concurrently during the
cyclization and rearrangement cascade. This elegant, one-operation process avoids the
isolation of intermediates and minimizes waste, making it ideal for industrial scale-up.[3][4]
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Caption: The Grandberg synthesis of 2-Methyltryptamine.
Protocol: Optimized Grandberg Synthesis for Scale-Up

o Reaction Setup: A reactor is charged with phenylhydrazine and a mixture of ethanol and
water.[2]

o Addition of Ketone: A stoichiometric amount of 5-chloro-2-pentanone is added to the mixture.
[2][3] Self-Validation: Using a stoichiometric amount is crucial for minimizing side products
and simplifying purification.[2]

o Reflux: The reaction mixture is heated to reflux for a specified period until analysis (e.g., by
LC/MS) shows complete conversion of the starting materials.

o Work-up & Isolation: The reaction mixture is cooled, and the product is typically isolated
through a series of extraction and crystallization steps.
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o Crystallization: Final purification is achieved by crystallizing the crude product from a suitable
solvent, such as toluene, to yield 2-Methyltryptamine with >99% purity.[2] A yield of
approximately 47% has been reported on a multi-kilogram scale.[2][4]

Comparative Analysis of Synthesis Routes

. . Scalability
Synthesis Starting Key . .
. Yield Purity &
Route Materials Reagents
Comments
Poor
scalability
due to
Oxalyl hazardous
Acylation/Red  2- Chloride, Low (60%)[2] reagents
_ _ Moderate
uction Methylindole NH4OH, [3] (LAH) and
LiAIH4 low purity,
requiring
extensive
purification.
Better than
2- acylation
] ] Methylindole- ] route but still
Nitro-olefin Nitromethane )
3- ) Good Good relies on
Pathway , LIAIH4 )
carboxaldehy LAH. Suitable
de for lab scale.
[3]
Highly
scalable,
cost-effective,
Phenylhydraz one-pot
Grandberg ) Good (47%) Excellent )
) ine, 5-Chloro-  None (Heat) operation.
Synthesis [2] (>99%)[2]

2-pentanone

The preferred
industrial
method.[2][3]

[4]
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Conclusion

The journey of 2-Methyltryptamine from a compound of minor psychedelic interest to a crucial
industrial intermediate illustrates a common trajectory in medicinal chemistry. While early
syntheses starting from 2-methylindole provided access to the molecule for initial studies, they
were ill-suited for large-scale production. The development and optimization of the Grandberg
synthesis marked a significant advancement, providing an efficient, safe, and cost-effective
route that enabled the production of 2-Methyltryptamine on a scale necessary for its use as a
key starting material in the synthesis of pharmaceuticals like the histone deacetylase inhibitor
LBH589. Future research will likely focus on further greening of these processes and exploring
the utility of 2-Me-T as a scaffold for other novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Methyltryptamine discovery and synthesis history.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130797#2-methyltryptamine-discovery-and-
synthesis-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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